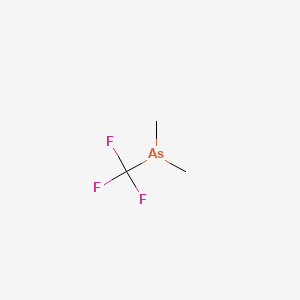

Arsine, dimethyl(trifluoromethyl)-

説明

Historical Context of Organoarsenic Compounds

The journey of organoarsenic chemistry began over two centuries ago and has been marked by significant contributions to both fundamental chemical theory and practical applications. rsc.org The first organoarsenic compound, the foul-smelling cacodyl (B8556844) (tetramethyldiarsine), was synthesized in 1760 and is often cited as the first synthetic organometallic compound. wikipedia.org This early work, particularly the investigations by Robert Wilhelm Bunsen in the 1840s, was crucial in establishing the concept of the organometallic radical. rsc.org

The field gained prominence in the early 20th century with Paul Ehrlich's pioneering work in chemotherapy. His search for a "magic bullet" to selectively target disease-causing organisms led to the synthesis of Salvarsan (arsphenamine) in 1909, an organoarsenic compound that became the first effective treatment for syphilis. rsc.orgwikipedia.orgnih.gov This breakthrough earned Ehrlich a Nobel Prize and solidified the role of organoarsenicals in medicine for decades. wikipedia.org

However, the history of organoarsenic compounds is not solely benevolent. Their toxicity led to their development as chemical warfare agents during World War I, with infamous examples including Lewisite and Clark I. wikipedia.org In the mid-20th century, organoarsenicals also found widespread use as pesticides, herbicides, and fungicides, though concerns over their environmental and health impacts have led to a decline in these applications. wikipedia.orgnih.govidc-online.com Despite their toxicity, the study of these compounds has provided invaluable insights into chemical bonding, structure, and reactivity. rsc.org

Significance of Fluorine in Chemical Synthesis and Properties Modulation

Fluorine is the most electronegative element, and its incorporation into organic molecules imparts unique properties that are highly valued in various scientific and industrial fields. tandfonline.com The carbon-fluorine bond is one of the strongest in organic chemistry, which lends exceptional thermal and chemical stability to fluorinated compounds. wikipedia.org

Beyond pharmaceuticals, fluorinated organic compounds are crucial in materials science. wikipedia.org Polymers like Polytetrafluoroethylene (Teflon) are renowned for their chemical inertness and low-friction surfaces. Fluorinated compounds also serve as refrigerants, solvents, and surfactants. wikipedia.org The growing applications of fluorinated molecules continue to drive the development of new synthetic methods to access these valuable compounds. acs.org

Overview of Tertiary Arsines in Modern Chemistry

Tertiary arsines, which have the general formula R₃As, are a significant class of organoarsenic compounds where arsenic is in the +3 oxidation state. rsc.org These compounds are typically prepared by the reaction of an arsenic trihalide with organolithium or Grignard reagents. wikipedia.org They are analogous to the more commonly known tertiary phosphines and share many chemical characteristics, though with important differences in reactivity and electronic properties.

A primary role for tertiary arsines in modern chemistry is as ligands in coordination chemistry and catalysis. rsc.orgacs.org Their ability to coordinate to transition metals has been utilized to stabilize metals in unusual oxidation states. rsc.org Compared to their phosphine (B1218219) counterparts, arsine ligands are generally considered to be weaker σ-donors, which can be advantageous in certain catalytic cycles. acs.org Recent research has explored the use of tertiary arsines in palladium-catalyzed cross-coupling reactions, demonstrating their potential in the efficient synthesis of complex organic molecules. acs.org The electronic and steric properties of tertiary arsines can be systematically tuned by varying the organic substituents (R groups), allowing for fine control over the properties of the resulting metal complexes. acs.orgrsc.org The unstable complex formed between trimethylarsine (B50810) and phosphorus pentafluoride, [PF₅(AsMe₃)], has been spectroscopically characterized, providing insight into the donor-acceptor properties of these ligands. nih.govacs.org

Rationale for Research on Fluorinated Organoarsenic Species

The synthesis of molecules containing both fluorine and arsenic is driven by the desire to combine the unique properties of both elements. Introducing fluorine or fluorinated groups, such as the trifluoromethyl (CF₃) group, into an organoarsenic compound can dramatically alter its chemical and physical properties. The high electronegativity of fluorine can influence the electron density at the arsenic center, affecting its basicity, nucleophilicity, and the strength of its coordination to metals.

This modification can lead to the development of novel ligands with tailored electronic profiles for catalysis. acs.org For instance, electron-deficient ligands are often beneficial in certain cross-coupling reactions, and the incorporation of fluorine is a key strategy for creating such ligands. acs.org Furthermore, the study of fluorinated organoarsenic compounds contributes to a more fundamental understanding of bonding and reactivity. The interaction between arsenic and fluorine within the same molecule presents interesting questions for structural and theoretical chemistry. nih.gov Research in this area also explores the synthesis of new materials and reagents with unique characteristics derived from the synergistic effects of the arsenic and fluorine components. researchgate.net

Scope and Objectives of Academic Inquiry into Arsine, dimethyl(trifluoromethyl)-

Academic investigation into Arsine, dimethyl(trifluoromethyl)- (CAS Number: 421-31-8) is focused on elucidating its fundamental chemical nature and exploring its potential utility. The primary objectives of such research include the development of efficient and reliable synthetic routes to the compound. A key area of inquiry is the detailed characterization of its physical and spectroscopic properties to understand its molecular structure and bonding.

The electronic properties of the arsenic atom in this molecule are of particular interest. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to significantly reduce the Lewis basicity of the arsine compared to trimethylarsine. Quantifying this effect and understanding its implications for the compound's reactivity is a central goal. Researchers would aim to study its coordination chemistry, investigating its ability to act as a ligand for various transition metals. The stability, structure, and catalytic activity of the resulting metal complexes would be compared to those derived from non-fluorinated arsines. This research provides a deeper understanding of structure-property relationships in organometallic chemistry and could lead to the development of new catalysts with unique reactivity.

Compound Data

| Property | Value |

| Compound Name | Arsine, dimethyl(trifluoromethyl)- |

| Synonyms | dimethyl(trifluoromethyl)arsane |

| CAS Number | 421-31-8 |

| Molecular Formula | C₃H₆AsF₃ |

| Molecular Weight | 173.9965 g/mol |

| Boiling Point | 43.9°C at 760 mmHg |

| Vapor Pressure | 382 mmHg at 25°C |

| Data sourced from CAS Database |

特性

CAS番号 |

421-31-8 |

|---|---|

分子式 |

C3H6AsF3 |

分子量 |

174.00 g/mol |

IUPAC名 |

dimethyl(trifluoromethyl)arsane |

InChI |

InChI=1S/C3H6AsF3/c1-4(2)3(5,6)7/h1-2H3 |

InChIキー |

WKWIPGTUOLQMHC-UHFFFAOYSA-N |

正規SMILES |

C[As](C)C(F)(F)F |

製品の起源 |

United States |

Synthetic Methodologies for Arsine, Dimethyl Trifluoromethyl

Overview of Synthetic Strategies for Organoarsenic Compounds

The synthesis of organoarsenic compounds has historically been a field of significant interest, though it has been somewhat hindered by the toxicity and volatility of many common precursors, such as arsenic trichloride (B1173362) and its derivatives. acs.orgwikipedia.org General strategies for the formation of arsenic-carbon bonds typically involve the use of highly reactive organometallic reagents.

Classical methods for preparing trialkyl arsines often rely on the reaction of arsenic halides, most commonly arsenic trichloride (AsCl₃), with organolithium (RLi) or Grignard (RMgX) reagents. chemrevlett.com These reactions proceed via nucleophilic substitution at the arsenic center, replacing the halide ligands with alkyl or aryl groups. The stepwise nature of this substitution allows for the synthesis of mixed arsines, such as dimethylarsenic chloride ((CH₃)₂AsCl) and methylarsenic dichloride (CH₃AsCl₂), which can then be further functionalized. chemrevlett.com

Reduction of arsenical compounds is another key strategy. For instance, cacodylic acid ((CH₃)₂AsO₂H) can be reduced to produce dimethylarsine ((CH₃)₂AsH), a versatile precursor for other dimethylarsenic compounds. chemrevlett.com More recently, efforts have been made to develop synthetic routes from non-volatile precursors to enhance safety and handling. acs.orgwikipedia.org

Precursor Chemistry and Starting Materials for Arsine, dimethyl(trifluoromethyl)- Synthesis

The primary and most direct precursor for the synthesis of Arsine, dimethyl(trifluoromethyl)- is dimethyl(trifluoroacetoxy)arsine ((CH₃)₂AsOCOCF₃). This compound is an arsenous acid ester, specifically the trifluoroacetyl derivative of dimethylarsinous acid.

The synthesis of this precursor typically involves the reaction of a dimethylarsine derivative with trifluoroacetic anhydride (B1165640) or trifluoroacetic acid. For example, the reaction of tetramethyldiarsine ((CH₃)₂As-As(CH₃)₂) with trifluoroacetic anhydride ((CF₃CO)₂O) would yield dimethyl(trifluoroacetoxy)arsine. This approach leverages the reactivity of the As-As bond. Another potential route is the reaction of iododimethylarsine (B129139) ((CH₃)₂AsI) with silver trifluoroacetate (B77799) (AgOCOCF₃), a common method for introducing carboxylate ligands onto a metal or metalloid center.

Direct Decarboxylation Routes

The most well-documented method for the synthesis of Arsine, dimethyl(trifluoromethyl)- is through the thermal decomposition of its trifluoroacetoxy precursor.

Decarboxylation of Dimethyl(trifluoroacetoxy)arsine Precursors

The seminal work in this area was conducted by Cullen and Walker in 1960, who demonstrated that the pyrolysis of dimethyl(trifluoroacetoxy)arsine results in the formation of Arsine, dimethyl(trifluoromethyl)- with the concurrent loss of carbon dioxide. The reaction proceeds by heating the precursor, which drives the elimination of CO₂ and the formation of a direct arsenic-carbon bond with the trifluoromethyl group.

This reaction is significant as it provides a direct pathway to the trifluoromethylated arsine from a relatively accessible precursor.

Mechanistic Aspects of Decarboxylative Pathways

The thermal decarboxylation of metal and metalloid trifluoroacetates is a known, albeit often high-temperature, process for generating trifluoromethyl-metal species. The mechanism is believed to proceed through a concerted pathway involving a four-membered cyclic transition state. In this proposed mechanism, the arsenic atom coordinates to the carbonyl oxygen of the trifluoroacetate group. The strong electron-withdrawing nature of the CF₃ group facilitates the cleavage of the carbon-carbon bond of the carboxylate and the formation of the new arsenic-carbon bond.

This pathway avoids the formation of a free trifluoromethyl radical or anion, which would be highly reactive and prone to side reactions. The stability of the extruded carbon dioxide molecule provides a strong thermodynamic driving force for the reaction.

Influence of Reaction Conditions on Yield and Selectivity

The efficiency of the decarboxylation reaction is highly dependent on the reaction conditions, particularly temperature. The process requires significant thermal energy to overcome the activation barrier for C-C bond cleavage and rearrangement. The reaction is typically carried out by heating the neat precursor under vacuum or in an inert atmosphere to prevent oxidation of the arsine product. The yield of Arsine, dimethyl(trifluoromethyl)- is sensitive to the pyrolysis temperature and duration; insufficient heat results in incomplete reaction, while excessive heat can lead to decomposition of the product. The volatile nature of the product allows for its collection via distillation from the reaction mixture as it is formed.

| Reactant | Product | Conditions |

| Dimethyl(trifluoroacetoxy)arsine | Arsine, dimethyl(trifluoromethyl)- | Pyrolysis (heating) |

| (CH₃)₂AsOCOCF₃ | (CH₃)₂AsCF₃ |

Alternative Synthetic Approaches (Hypothetical/General for such Compounds)

While the decarboxylation route is the most established, other synthetic strategies can be considered for the formation of Arsine, dimethyl(trifluoromethyl)-. One such documented alternative involves the reaction of tetramethyldiarsine with trifluoroiodomethane (CF₃I). chemrevlett.com

This reaction proceeds by the cleavage of the As-As bond in tetramethyldiarsine by the trifluoromethyl radical, which can be generated from CF₃I, or through a related oxidative addition/reductive elimination pathway. The reaction can be initiated thermally or photochemically.

(CH₃)₂As-As(CH₃)₂ + CF₃I → (CH₃)₂AsCF₃ + (CH₃)₂AsI

This method produces iododimethylarsine as a byproduct. A variation of this approach involves the reaction of iododimethylarsine with trifluoroiodomethane in the presence of mercury, which facilitates the coupling. chemrevlett.com

Hypothetically, other methods used for forming C-CF₃ bonds could be adapted. For instance, the use of a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), in conjunction with a suitable dimethylarsine precursor like dimethylarsine chloride ((CH₃)₂AsCl), could potentially form the desired product, likely mediated by a fluoride (B91410) source or a transition metal catalyst. However, such methods are not specifically documented for this compound and remain speculative.

Reactions Involving Trifluoromethylating Reagents

The direct introduction of a trifluoromethyl (CF₃) group onto a dimethylarsine moiety can be achieved through the use of potent trifluoromethylating agents. These reagents can be broadly categorized as electrophilic, nucleophilic, or radical sources of the CF₃ group.

One plausible approach involves the reaction of a dimethylarsine precursor, such as dimethylarsine ((CH₃)₂AsH) or a silylated arsine, with an electrophilic trifluoromethylating reagent. Prominent examples of such reagents include S-(Trifluoromethyl)diarylsulfonium salts (e.g., Umemoto's reagents) and hypervalent iodine(III)-CF₃ compounds (e.g., Togni's reagents). colostate.eduresearchgate.net These reagents are known to react with a wide range of nucleophiles, and the lone pair of electrons on the arsenic atom in dimethylarsine would render it susceptible to electrophilic attack. The general reaction scheme can be depicted as:

(CH₃)₂AsH + "CF₃⁺" source → (CH₃)₂As-CF₃ + H⁺

The reaction would likely be carried out in an inert solvent under anhydrous conditions to prevent side reactions with water. The choice of the specific trifluoromethylating agent and reaction conditions would be critical to optimize the yield and minimize the formation of byproducts.

Alternatively, nucleophilic trifluoromethylating reagents, such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent), can be employed. researchgate.netacademie-sciences.fr These reagents typically require a fluoride source to generate the trifluoromethyl anion (CF₃⁻) in situ. The reaction would likely proceed via the displacement of a leaving group on a dimethylarsenic electrophile, such as dimethylchloroarsine ((CH₃)₂AsCl):

(CH₃)₂AsCl + [CF₃]⁻ → (CH₃)₂As-CF₃ + Cl⁻

Radical trifluoromethylation represents another viable pathway. Trifluoromethyl radicals (•CF₃) can be generated from precursors like trifluoromethyl iodide (CF₃I) via photolysis or thermal decomposition. rsc.orgchemicalbook.com These highly reactive radicals can then react with a suitable dimethylarsenic species. For instance, the reaction of •CF₃ with tetramethyldiarsine ((CH₃)₂As-As(CH₃)₂) could lead to the formation of the desired product through the cleavage of the As-As bond.

| Trifluoromethylating Reagent Type | Example Reagent | Precursor for Dimethylarsine | General Reaction Condition |

| Electrophilic | Togni's Reagent | (CH₃)₂AsH | Inert solvent, anhydrous |

| Nucleophilic | Ruppert-Prakash Reagent | (CH₃)₂AsCl | Fluoride catalyst, anhydrous |

| Radical | Trifluoromethyl Iodide | (CH₃)₂As-As(CH₃)₂ | UV irradiation or heat |

Grignard or Organolithium Approaches with Arsenic Halides

Classical organometallic chemistry provides a robust framework for the synthesis of Arsine, dimethyl(trifluoromethyl)-. This approach typically involves the reaction of a trifluoromethyl organometallic reagent with a dimethylarsenic halide.

The preparation of a trifluoromethyl Grignard reagent (CF₃MgX, where X is a halide) is a critical first step. While the synthesis of such reagents can be challenging due to their thermal instability, procedures for their safe preparation have been reported. nih.gov Once formed, the trifluoromethyl Grignard reagent can be reacted with dimethylchloroarsine in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF):

CF₃MgX + (CH₃)₂AsCl → (CH₃)₂As-CF₃ + MgXCl

Similarly, trifluoromethyllithium (CF₃Li) can be generated in situ and used as the trifluoromethylating agent. The reaction with dimethylchloroarsine would proceed in a comparable manner to the Grignard reaction.

An alternative, yet related, strategy involves the use of arsenic trihalides, such as arsenic triiodide (AsI₃), as the starting material. ossila.com This method would involve a sequential addition of different Grignard reagents. For instance, the reaction of AsI₃ with two equivalents of methylmagnesium iodide would yield dimethyliodoarsine, which could then be reacted with a trifluoromethyl Grignard reagent to afford the final product. However, controlling the stoichiometry to prevent the formation of undesired trialkylarsines can be complex.

| Organometallic Reagent | Arsenic Halide Precursor | Typical Solvent | Key Consideration |

| CF₃MgX | (CH₃)₂AsCl | Diethyl ether, THF | Thermal stability of the Grignard reagent |

| CF₃Li | (CH₃)₂AsCl | Diethyl ether | In situ generation of the organolithium reagent |

| CH₃MgI followed by CF₃MgX | AsI₃ | Diethyl ether | Stoichiometric control to avoid byproducts |

Hydroarsination Reactions with Fluorinated Olefins

Hydroarsination, the addition of an As-H bond across a carbon-carbon multiple bond, offers a pathway to synthesize the target compound, provided a suitable fluorinated olefin is available. A potential precursor for this reaction would be hexafluoropropene (B89477) (CF₃-CF=CF₂). The reaction with dimethylarsine ((CH₃)₂AsH) could, in principle, lead to the formation of a regioisomeric mixture.

(CH₃)₂AsH + CF₂=CF-CF₃ → (CH₃)₂As-CF(CF₃)₂ or (CH₃)₂As-CF₂-CHF-CF₃

However, a more direct route to the desired Arsine, dimethyl(trifluoromethyl)- would involve the hydroarsination of a terminal olefin containing a trifluoromethyl group, such as 3,3,3-trifluoropropene (B1201522) (CF₃-CH=CH₂). The addition of dimethylarsine to this substrate would likely be initiated by a radical initiator or under photochemical conditions. The regioselectivity of the addition would be a key factor, with the anti-Markovnikov product being the desired isomer.

(CH₃)₂AsH + CH₂=CH-CF₃ → (CH₃)₂As-CH₂-CH₂-CF₃ or (CH₃)₂As-CH(CH₃)-CF₃

While hydrophosphination of trifluoromethylalkenes has been reported to proceed via a hydride transfer mechanism, a similar pathway for hydroarsination could be envisaged. nih.gov This would involve the initial attack of the arsine on the double bond, followed by subsequent rearrangements.

| Fluorinated Olefin | Expected Product(s) | Reaction Type | Potential Initiator |

| 3,3,3-Trifluoropropene | (CH₃)₂As-CH₂-CH₂-CF₃ | Radical Addition | AIBN, UV light |

| Hexafluoropropene | (CH₃)₂As-CF(CF₃)₂ | Nucleophilic Addition | Base catalysis |

Purity Assessment and Isolation Techniques in Laboratory Synthesis

The synthesis of Arsine, dimethyl(trifluoromethyl)- yields a product that is expected to be volatile and highly sensitive to air and moisture. wdfiles.compitt.edu Therefore, its purification, isolation, and handling require specialized techniques to prevent decomposition and ensure the safety of the operator.

Purity assessment of the synthesized compound would typically involve a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and potentially ⁷⁵As NMR) would be invaluable for structural elucidation and the identification of impurities. Gas chromatography-mass spectrometry (GC-MS) would be a powerful tool for assessing the volatility and purity of the compound, as well as for identifying any byproducts from the synthesis.

The isolation and purification of the product would necessitate the use of inert atmosphere techniques, such as a Schlenk line or a glove box, to exclude oxygen and water. ossila.comchemistryviews.org Given the likely volatility of the product, fractional vacuum distillation or trap-to-trap distillation on a vacuum line would be the primary methods for purification. colostate.edu This involves carefully cooling a series of traps to different temperatures to selectively condense the desired product while leaving more volatile impurities in the gas phase and less volatile impurities behind.

For less volatile or solid organoarsenic compounds, crystallization from an appropriate solvent under an inert atmosphere could be employed. However, for a volatile liquid like Arsine, dimethyl(trifluoromethyl)-, this is less likely to be the method of choice.

Once purified, the compound must be stored in a sealed container under an inert atmosphere, such as in a glass ampoule that is flame-sealed under vacuum or an inert gas. wdfiles.com

| Technique | Purpose | Key Considerations |

| NMR Spectroscopy | Structural verification and purity check | Use of sealed NMR tubes prepared under inert atmosphere |

| GC-MS | Purity assessment and byproduct identification | Protection of the instrument from the reactive analyte |

| Schlenk Line/Glove Box | Handling and manipulation | Maintaining a strictly inert and dry environment |

| Fractional Vacuum Distillation | Purification of volatile liquids | Precise temperature and pressure control |

| Ampoule Sealing | Long-term storage | Ensuring a complete and robust seal |

Chemical Reactivity and Reaction Pathways of Arsine, Dimethyl Trifluoromethyl

Fundamental Reactivity Principles of Tertiary Arsines

Tertiary arsines (R₃As) are organoarsenic compounds that feature a central arsenic atom bonded to three organic substituents. The reactivity of these compounds is primarily governed by the lone pair of electrons on the arsenic atom, which allows them to function as nucleophiles and Lewis bases. They can also undergo oxidation to form arsine oxides (R₃As=O) or be protonated to yield arsonium (B1239301) salts ([R₃AsH]⁺).

The nature of the organic substituents (R) significantly impacts the reactivity of the arsenic center. Electron-donating groups enhance the electron density on the arsenic atom, thereby increasing its nucleophilicity and basicity. Conversely, electron-withdrawing groups decrease the electron density, leading to reduced nucleophilicity and basicity. Tertiary arsines are also known to act as ligands in coordination chemistry, forming complexes with a wide range of transition metals. acs.org

Influence of the Trifluoromethyl Group on Arsenic Center Reactivity

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. quora.com Its presence in Arsine, dimethyl(trifluoromethyl)- has a profound impact on the electronic properties of the arsenic atom. The strong inductive effect of the CF₃ group pulls electron density away from the arsenic center, making the lone pair less available for donation. nih.gov

This electron-withdrawing effect is expected to significantly decrease the nucleophilicity and Lewis basicity of Arsine, dimethyl(trifluoromethyl)- compared to trimethylarsine (B50810) ((CH₃)₃As). Consequently, its reactivity towards electrophiles will be attenuated. The C-F bonds within the trifluoromethyl group are exceptionally strong, rendering the group itself generally stable and unreactive under many conditions. documentsdelivered.com

Nucleophilic Behavior and Lewis Basicity Studies

Direct experimental studies on the nucleophilicity and Lewis basicity of Arsine, dimethyl(trifluoromethyl)- are not extensively documented in the available literature. However, based on established chemical principles, its nucleophilic character is predicted to be significantly weaker than that of alkyl-substituted arsines. The electron-withdrawing trifluoromethyl group reduces the availability of the arsenic lone pair for donation to electrophilic centers. nih.gov

Similarly, its Lewis basicity, which is the ability to donate its electron pair to a Lewis acid, is expected to be considerably lower than that of trimethylarsine. This diminished basicity would be reflected in its interactions with Lewis acids, such as boron trihalides, where weaker adducts would be formed compared to those with more basic arsines.

Reactivity Towards Electrophiles

The reactions of Arsine, dimethyl(trifluoromethyl)- with electrophiles are anticipated to be less vigorous than those of its trialkyl counterparts due to the deactivating effect of the trifluoromethyl group.

Alkylation of tertiary arsines typically involves the reaction with an alkyl halide to form a quaternary arsonium salt. For Arsine, dimethyl(trifluoromethyl)-, this reaction would proceed as follows:

(CH₃)₂AsCF₃ + R-X → [(CH₃)₂As(CF₃)R]⁺X⁻

Where R-X is an alkyl halide. However, due to the reduced nucleophilicity of the arsenic center, more forcing conditions (e.g., higher temperatures, more reactive alkylating agents) may be required compared to the quaternization of trimethylarsine. arkat-usa.org The rate of this Sₙ2 reaction would be slower due to the decreased electron density on the arsenic atom.

Table 1: Predicted Relative Reactivity in Quaternization Reactions

| Arsine | Predicted Relative Reactivity |

| Trimethylarsine | High |

| Arsine, dimethyl(trifluoromethyl)- | Low |

| Tris(trifluoromethyl)arsine | Very Low |

This table is based on theoretical predictions from fundamental electronic effects.

Tertiary arsines can participate in oxidative addition reactions with certain substrates, particularly transition metal complexes. In this process, the coordination number and oxidation state of the metal center increase. libretexts.org While specific studies on the oxidative addition involving Arsine, dimethyl(trifluoromethyl)- are limited, its behavior can be inferred. The reduced electron-donating ability of this arsine would likely make it a less effective ligand in promoting oxidative addition at a metal center compared to more electron-rich arsines.

Coordination Chemistry Principles

In coordination chemistry, tertiary arsines serve as ligands, donating their lone pair of electrons to a metal center to form a coordinate covalent bond. The strength and nature of this bond are influenced by the electronic and steric properties of the arsine.

The presence of the trifluoromethyl group in Arsine, dimethyl(trifluoromethyl)- makes it a poorer σ-donor compared to trimethylarsine. This will result in weaker coordination to metal centers. However, the CF₃ group also introduces potential for π-acidity, where the arsine ligand could accept electron density from the metal's d-orbitals into the σ* orbitals of the As-C(F₃) bond. This back-bonding can stabilize metal complexes in low oxidation states. Therefore, while the σ-donation is weakened, some compensatory π-acceptor character might be observed. The coordination chemistry of related fluorinated arsines with metal carbonyl clusters has been investigated, demonstrating the ability of these ligands to form stable complexes. rsc.org

Ligand Design and Denticity Considerations

Arsine, dimethyl(trifluoromethyl)- is classified as a monodentate ligand, meaning it can form one coordinate bond to a metal center through the arsenic atom's lone pair. The steric bulk of the ligand is relatively low, comprising two methyl groups and a trifluoromethyl group. This modest steric profile would generally allow for the coordination of multiple ligands to a single metal center, depending on the size of the metal ion.

The key feature influencing its ligand properties is the electronic effect of the trifluoromethyl group. The high electronegativity of the fluorine atoms in the CF₃ group leads to a strong inductive electron withdrawal from the arsenic atom. This effect significantly reduces the electron density on the arsenic, thereby decreasing its basicity and its ability to act as a strong σ-donor ligand compared to trimethylarsine. However, the presence of the CF₃ group also introduces the potential for π-acceptor interactions. The σ* orbitals of the As-CF₃ bond may be able to accept electron density from filled d-orbitals of a transition metal, a common characteristic of ligands containing perfluoroalkyl groups.

Complex Formation with Transition Metals

While specific examples of transition metal complexes with Arsine, dimethyl(trifluoromethyl)- are not widely reported in the literature, its coordination behavior can be predicted based on the principles of hard and soft acid-base (HSAB) theory and the known chemistry of similar arsine ligands. As a soft donor, the arsenic atom would be expected to form the most stable complexes with soft transition metal centers, such as those from the later transition series (e.g., Rh, Ir, Pd, Pt) and those in low oxidation states.

The formation of a metal complex would proceed via the donation of the arsenic lone pair to an empty orbital on the metal center. A hypothetical reaction with a generic metal precursor, such as a metal halide or carbonyl complex, can be represented as:

n (CH₃)₂AsCF₃ + M-Lₓ → [M{(CH₃)₂AsCF₃}ₙ]Lₓ

The properties of the resulting metal complexes would be influenced by the electronic nature of the arsine ligand. The strong electron-withdrawing nature of the CF₃ group would lead to a more electrophilic metal center in the complex, which could, in turn, influence the reactivity of the other ligands attached to the metal.

Stability and Lability of Metal-Arsine Bonds

The lability, or the ease with which the arsine ligand can be replaced by another ligand, would also be influenced by these electronic effects. A weaker M-As bond would imply higher lability. This property can be advantageous in catalysis, where facile ligand dissociation can be a key step in the catalytic cycle.

Table 1: Predicted Properties of Metal-Arsine Bonds with (CH₃)₂AsCF₃

| Property | Predicted Characteristic | Rationale |

| Bond Strength | Weaker than M-As(CH₃)₃ | Reduced σ-donation from arsenic due to the electron-withdrawing CF₃ group. |

| Bond Polarity | More polar than M-As(CH₃)₃ | Increased positive charge on the arsenic atom. |

| Lability | Higher than M-As(CH₃)₃ | Weaker M-As bond leads to easier dissociation. |

| π-Acceptor Character | Potential for π-backbonding | Involvement of σ*(As-CF₃) orbitals. |

Reactions with Main Group Elements

The reactivity of Arsine, dimethyl(trifluoromethyl)- with main group elements is expected to be diverse. As a Lewis base, it can react with Lewis acidic main group compounds, such as boranes or aluminum halides. For instance, a reaction with a borane (B79455) (BR₃) would likely form a Lewis acid-base adduct:

(CH₃)₂AsCF₃ + BR₃ → (CH₃)₂As(CF₃)·BR₃

The arsenic atom can also be oxidized by strong oxidizing agents. For example, reaction with halogens (X₂) would be expected to yield an arsenic(V) species, a dihalotrifluoromethylarsorane:

(CH₃)₂AsCF₃ + X₂ → (CH₃)₂As(CF₃)X₂

Furthermore, the As-C bonds can be cleaved under certain conditions. For example, reaction with strong nucleophiles or organometallic reagents might lead to the displacement of the methyl or trifluoromethyl groups. However, the high strength of the C-F bonds makes the CF₃ group generally robust.

Stereochemical Aspects of Reactions Involving the Arsenic Center

Arsine, dimethyl(trifluoromethyl)- is a chiral molecule due to the presence of three different substituents on the arsenic atom (two methyl groups, one trifluoromethyl group, and a lone pair). However, tertiary arsines often undergo pyramidal inversion, a process where the molecule rapidly inverts its stereochemistry. The energy barrier for this inversion in arsines is generally lower than in the corresponding phosphines.

For reactions that create a new stereocenter at the arsenic atom, such as oxidation to a tetrahedral As(V) species, the stereochemical outcome would depend on the reaction mechanism. If the reaction proceeds through a mechanism that does not involve the lone pair directly, or if the inversion is rapid compared to the reaction rate, a racemic mixture of products would be expected. If the reaction is stereospecific and the inversion is slow, it might be possible to obtain an enantiomerically enriched product.

For example, in the oxidation with a halogen, the reaction could proceed through an associative mechanism where the halogen adds to the arsenic center, leading to a specific stereochemical arrangement in the resulting arsorane. The subsequent stability of this stereocenter would then depend on the potential for pseudorotation or other isomerization processes in the pentacoordinate arsenic species.

Spectroscopic and Structural Elucidation Techniques for Arsine, Dimethyl Trifluoromethyl

Advanced Spectroscopic Methods for Organoarsenic Compounds

The characterization of organoarsenic compounds, which feature a carbon-arsenic bond, necessitates a range of sophisticated analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, offering detailed information about the connectivity and environment of magnetically active nuclei like ¹H, ¹³C, and ¹⁹F. Furthermore, ⁷⁵As NMR, despite its challenges, can provide direct information about the arsenic center. mdpi.com Vibrational spectroscopies, including Infrared (IR) and Raman techniques, are crucial for identifying functional groups and probing the molecule's vibrational modes, such as As-C, C-H, and C-F bonds. researchgate.netnih.gov Mass spectrometry is also a vital tool for determining the molecular weight and fragmentation patterns of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of dimethyl(trifluoromethyl)arsine in the solution state. By analyzing various NMR-active nuclei, a complete picture of the molecule's structure can be assembled.

¹H NMR Characterization

In the ¹H NMR spectrum of dimethyl(trifluoromethyl)arsine, a single signal is expected for the six equivalent protons of the two methyl groups. Due to the electronegativity of the arsenic atom and the attached trifluoromethyl group, this signal would appear as a singlet in a proton-decoupled spectrum. However, coupling to the arsenic nucleus (⁷⁵As, 100% natural abundance, spin I = 3/2) can lead to broadening of the signal. The chemical shift is anticipated in the region typical for methyl groups attached to a heteroatom. For instance, in ¹H NMR, signals for methyl groups in similar environments generally appear between 1.0 and 2.5 ppm. cognitoedu.orgbris.ac.uk

¹⁹F NMR Spectroscopy for Trifluoromethyl Group Analysis

¹⁹F NMR is highly effective for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. huji.ac.il For dimethyl(trifluoromethyl)arsine, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group, assuming no coupling to other nuclei is resolved. The chemical shift of a CF₃ group is sensitive to the electronegativity of the atom it is bonded to. For CF₃ groups attached to elements like phosphorus or arsenic, the chemical shift typically appears in a well-defined region. Based on data for similar compounds, the chemical shift for the CF₃ group in dimethyl(trifluoromethyl)arsine is expected to be in the range of -40 to -70 ppm relative to CFCl₃. ucsb.edu For example, the related compound C₆H₅CF₃ has a chemical shift of -63.72 ppm. ucsb.edu

¹³C NMR and ⁷⁵As NMR Investigations

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Two distinct signals are expected for dimethyl(trifluoromethyl)arsine: one for the two equivalent methyl carbons and one for the trifluoromethyl carbon. The methyl carbon signal would likely appear in the upfield region (e.g., 5-25 ppm). The trifluoromethyl carbon signal is expected to appear as a quartet due to the strong one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift of the CF₃ carbon can be significantly influenced by the fluorine atoms, with values often observed in the range of 120-130 ppm. rsc.orgnih.gov

Coupling Constants and Chemical Shifts for Structural Assignment

The analysis of chemical shifts and spin-spin coupling constants is fundamental to confirming the structure of dimethyl(trifluoromethyl)arsine.

Chemical Shifts (δ) : The specific positions of the signals in ¹H, ¹³C, and ¹⁹F NMR spectra are indicative of the electronic environment of each nucleus. The electron-withdrawing trifluoromethyl group influences the chemical shifts of the adjacent methyl groups.

Coupling Constants (J) : These values quantify the interaction between different nuclei. In dimethyl(trifluoromethyl)arsine, several coupling constants are of interest:

¹JCF: The one-bond coupling between the trifluoromethyl carbon and the fluorine atoms is typically large, often in the range of 270-280 Hz, resulting in a distinct quartet in the ¹³C spectrum. rsc.org

²JHF: A two-bond coupling between the methyl protons and the fluorine atoms might be observed, which would split the ¹H signal into a quartet and the ¹⁹F signal into a septet, although this coupling can sometimes be small and not resolved.

²JAsF: Coupling between the arsenic nucleus and the fluorine atoms could provide further structural confirmation, though it may be difficult to observe due to the quadrupolar broadening of the arsenic signal.

The following table summarizes the expected NMR spectroscopic data for dimethyl(trifluoromethyl)arsine based on general principles and data from analogous compounds.

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H (CH₃) | ~1.5 - 2.5 | Singlet (or Quartet) | ²JHF (if resolved) |

| ¹⁹F (CF₃) | -40 to -70 | Singlet (or Septet) | ²JHF (if resolved) |

| ¹³C (CH₃) | ~5 - 25 | Singlet | |

| ¹³C (CF₃) | ~120 - 130 | Quartet | ¹JCF: ~270-280 |

| ⁷⁵As | Highly variable | Broad Singlet |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in dimethyl(trifluoromethyl)arsine. The key vibrational modes are associated with the methyl groups, the trifluoromethyl group, and the arsenic-carbon bonds.

C-H Vibrations : The stretching and bending vibrations of the methyl groups are expected in their characteristic regions. C-H stretching modes typically appear in the 2900-3000 cm⁻¹ range. spectroscopyonline.com C-H bending (scissoring and rocking) modes are expected around 1450 cm⁻¹ and in the lower wavenumber region.

C-F Vibrations : The C-F stretching modes of the trifluoromethyl group are very strong and characteristic, typically appearing in the region of 1000-1200 cm⁻¹. These are often the most intense bands in the IR spectrum. C-F bending modes (scissoring and wagging) will appear at lower frequencies.

As-C Vibrations : The arsenic-carbon stretching vibrations are expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region. These bands can confirm the presence of the As-CH₃ bonds.

The following table outlines the expected principal vibrational frequencies for dimethyl(trifluoromethyl)arsine.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretching (CH₃) | 2900 - 3000 | Medium |

| C-H Bending (CH₃) | ~1450 | Medium |

| C-F Stretching (CF₃) | 1000 - 1200 | Strong |

| CF₃ Bending | Lower Frequencies | Medium |

| As-C Stretching | 500 - 600 | Medium |

Vibrational Analysis of As-C and C-F Bonds

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the bonding structure within a molecule. For dimethyl(trifluoromethyl)arsine, these methods would be crucial for confirming the presence and understanding the environment of the key functional groups.

The As-C (arsenic-carbon) stretching vibrations in organoarsenic compounds typically appear in the fingerprint region of the infrared spectrum, generally between 500 and 600 cm⁻¹. The exact frequency would be influenced by the electronegativity of the other substituents on the arsenic atom. The presence of the highly electronegative trifluoromethyl group would be expected to shift the As-C stretching frequency to a higher wavenumber compared to trimethylarsine (B50810).

The carbon-fluorine (C-F) bonds of the trifluoromethyl (CF₃) group give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. These absorptions are usually intense due to the large change in dipole moment associated with the C-F bond vibrations. The symmetric and asymmetric stretching modes of the CF₃ group would likely be observed in this region.

A hypothetical table of expected vibrational frequencies is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| As-C Stretch | 550 - 650 | Medium |

| C-F Asymmetric Stretch | 1100 - 1300 | Strong |

| C-F Symmetric Stretch | 1000 - 1100 | Strong |

| CH₃ Rocking/Deformation | 800 - 1000 | Medium |

| CF₃ Deformation | 600 - 800 | Medium |

Identification of Functional Group Signatures

The collective data from IR and Raman spectroscopy would provide a unique "fingerprint" for Arsine, dimethyl(trifluoromethyl)-. The presence of sharp peaks corresponding to the C-H stretching vibrations of the methyl groups (typically 2800-3000 cm⁻¹) alongside the intense C-F and As-C stretching bands would confirm the identity of the compound. The combination of these specific vibrational signatures would allow for clear differentiation from related arsine derivatives.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable technique for determining the molecular weight and fragmentation pattern of a compound, offering further confirmation of its structure.

Fragmentation Patterns and Molecular Ion Identification

In a mass spectrum of dimethyl(trifluoromethyl)arsine, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₃H₆AsF₃), which is approximately 176 g/mol .

Common fragmentation pathways would likely involve the loss of methyl (CH₃) or trifluoromethyl (CF₃) radicals. The loss of a methyl group would result in a fragment ion at [M-15]⁺, while the loss of the trifluoromethyl group would produce a fragment at [M-69]⁺. The relative intensities of these fragment ions would provide insights into the relative bond strengths within the molecule. The base peak, the most intense peak in the spectrum, could correspond to one of these fragments, indicating its relative stability.

A theoretical fragmentation pattern is outlined in the table below.

| Fragment Ion | m/z (approx.) | Possible Loss |

| [C₃H₆AsF₃]⁺ (Molecular Ion) | 176 | - |

| [C₂H₆AsF₃]⁺ | 161 | Loss of CH₃ |

| [C₂H₃AsF₃]⁺ | 158 | Loss of CH₃ and H₂ |

| [(CH₃)₂As]⁺ | 105 | Loss of CF₃ |

| [AsF₃]⁺ | 132 | Rearrangement and loss |

| [CF₃]⁺ | 69 | Loss of (CH₃)₂As |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion and its fragments with a high degree of accuracy. This data would allow for the unambiguous determination of the elemental composition of each ion, confirming the presence of arsenic, carbon, hydrogen, and fluorine in the expected ratios. This would be a critical step in the definitive identification of Arsine, dimethyl(trifluoromethyl)-.

X-ray Diffraction Studies of Arsine, dimethyl(trifluoromethyl)- and its Derivatives

Crystal Structure Analysis and Molecular Geometry

Based on VSEPR theory, the geometry around the arsenic atom is expected to be trigonal pyramidal, similar to ammonia (B1221849) and other arsines. The C-As-C and C-As-CF₃ bond angles would be expected to be slightly less than the ideal tetrahedral angle of 109.5° due to the presence of the lone pair of electrons on the arsenic atom. The high electronegativity of the trifluoromethyl group might also influence these bond angles. X-ray diffraction data would provide the precise values for these geometric parameters, offering a detailed picture of the molecular structure.

Intermolecular Interactions and Crystal Packing

The determination of the three-dimensional arrangement of molecules within a crystal lattice and the nature of the forces that govern this packing is achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which intermolecular distances and angles can be calculated. Analysis of these parameters allows for the identification of non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and potentially weaker hydrogen bonds involving the fluorine atoms.

However, a comprehensive search of scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction studies for Arsine, dimethyl(trifluoromethyl)-. Consequently, detailed experimental data on its crystal structure, including unit cell parameters, space group, and specific intermolecular contacts, are not available in the public domain. The lack of such data precludes a definitive analysis of its crystal packing and the specific intermolecular interactions that stabilize the solid-state structure.

Computational and Theoretical Investigations of Arsine, Dimethyl Trifluoromethyl

Quantum Chemical Methodologies for Organoarsenic Systems

The computational investigation of organoarsenic compounds like Arsine, dimethyl(trifluoromethyl)- relies on a variety of quantum chemical methods. mdpi.comresearchgate.net Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying the electronic structure and properties of molecules containing heavy elements like arsenic. nih.gov DFT methods, such as B3LYP, are often employed in conjunction with appropriate basis sets (e.g., 6-311G(d,p)) to provide a balance between computational cost and accuracy for geometry optimization and the calculation of vibrational frequencies. nih.govsphinxsai.com

For a more detailed analysis of electron correlation effects, which can be significant in molecules with multiple bonds and lone pairs, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be utilized. researchgate.net Furthermore, composite methods like the CBS-QB3 and CBS-Q schemes are valuable for obtaining highly accurate thermochemical data, such as enthalpies of formation and bond dissociation energies. researchgate.net These advanced computational tools are essential for predicting the behavior of organoarsenic compounds, especially in cases where experimental studies are challenging due to toxicity or reactivity. researchgate.net

Electronic Structure and Bonding Analysis

The electronic structure and nature of the chemical bonds in Arsine, dimethyl(trifluoromethyl)- are central to understanding its chemical behavior. The interplay between the methyl and trifluoromethyl substituents dictates the charge distribution and orbital interactions within the molecule.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the bonding in Arsine, dimethyl(trifluoromethyl)-. molfunction.comyoutube.com The combination of atomic orbitals forms a set of molecular orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. In Arsine, dimethyl(trifluoromethyl)-, the HOMO is expected to have significant contribution from the lone pair on the arsenic atom, making it the primary site for nucleophilic attack. The LUMO, conversely, is likely to be centered on the arsenic atom and the antibonding orbitals associated with the As-C bonds, particularly the As-CF₃ bond, making arsenic an electrophilic center.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The presence of the electron-withdrawing CF₃ group is expected to lower the energy of both the HOMO and LUMO compared to trimethylarsine (B50810), but the effect on the LUMO is likely to be more pronounced, leading to a potentially smaller HOMO-LUMO gap and enhanced reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding in molecules. sphinxsai.comscirp.org It provides a localized picture of chemical bonds, lone pairs, and antibonding orbitals. In Arsine, dimethyl(trifluoromethyl)-, NBO analysis can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

A hypothetical table of selected NBO analysis results for a related organoarsenic compound is presented below to illustrate the type of data obtained.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) As | σ(C-F) | 1.5 |

| σ (As-C_methyl) | σ(As-C_CF3) | 2.0 |

| σ (C-H) | σ*(As-C_methyl) | 0.8 |

Note: This data is illustrative for a hypothetical related compound and not specific to Arsine, dimethyl(trifluoromethyl)-.

Charge Distribution and Electrostatic Potential Maps

The distribution of electrical charge within Arsine, dimethyl(trifluoromethyl)- is highly influenced by the differing electronegativities of the constituent atoms. The trifluoromethyl group, with its three highly electronegative fluorine atoms, acts as a strong electron sink, polarizing the electron density of the entire molecule.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.org For Arsine, dimethyl(trifluoromethyl)-, the ESP map is expected to show a region of negative potential (typically colored red) around the fluorine atoms, indicating a high electron density. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms of the methyl groups and potentially on the arsenic atom, suggesting a lower electron density and susceptibility to nucleophilic attack. The arsenic atom's electrostatic potential will be a balance between the electron-donating methyl groups and the electron-withdrawing trifluoromethyl group.

Conformational Analysis and Energy Minima Studies

Arsine, dimethyl(trifluoromethyl)- can adopt various conformations due to the rotation around the As-C bonds. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms (the global energy minimum) and the energy barriers between different conformations.

Computational methods, particularly DFT, can be used to perform a systematic search of the potential energy surface of the molecule. By calculating the energy for different rotational angles (dihedral angles) of the methyl and trifluoromethyl groups relative to the arsenic lone pair, a conformational energy profile can be constructed. It is anticipated that the staggered conformations, which minimize steric hindrance between the bulky methyl and trifluoromethyl groups, will be the most stable. The relative energies of different conformers and the rotational barriers between them provide insight into the molecule's flexibility and the populations of different conformers at a given temperature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving organoarsenic compounds. For Arsine, dimethyl(trifluoromethyl)-, theoretical calculations can be used to explore potential reaction pathways, identify transition states, and calculate activation energies.

For instance, in a hypothetical reaction with an electrophile, computational modeling could confirm that the reaction initiates at the arsenic lone pair (the HOMO). The reaction pathway could be mapped by calculating the geometries and energies of the reactants, the transition state, and the products. The calculated activation energy would provide an estimate of the reaction rate. Similarly, for a reaction with a nucleophile, computational studies could explore the attack at the arsenic center or at one of the carbon atoms, determining the most favorable reaction channel. These theoretical investigations provide a level of detail about reaction mechanisms that can be difficult to obtain through experimental means alone. researchgate.net

Transition State Characterization

The transition state is a critical, fleeting geometry along a reaction coordinate that represents the highest energy point on the path from reactants to products. Characterizing this state is fundamental to understanding reaction mechanisms and kinetics. For a molecule like Arsine, dimethyl(trifluoromethyl)-, potential reactions of interest would include ligand exchange, inversion at the arsenic center, or reactions involving the trifluoromethyl or methyl groups.

Computational chemists typically locate transition states by searching for a first-order saddle point on the potential energy surface. This involves ensuring the Hessian matrix (the matrix of second derivatives of the energy with respect to nuclear coordinates) has exactly one negative eigenvalue, which corresponds to the imaginary vibrational frequency of the reaction mode.

For analogous organometallic compounds, DFT calculations have been successfully used to optimize transition state geometries and calculate activation barriers. For instance, studies on 5d metal imide complexes have used DFT to map out reaction pathways, including oxidative addition and methyl migration, by locating the relevant transition states. researchgate.net A similar approach could be applied to reactions involving Arsine, dimethyl(trifluoromethyl)-, such as its synthesis via the decarboxylation of dimethyl(trifluoroacetoxy)arsine, (CH₃)₂AsOCOCF₃. cdnsciencepub.com

Reaction Energy Profiles

A reaction energy profile plots the change in energy as reactants are converted into products, passing through transition states and any intermediates. These profiles provide crucial thermodynamic and kinetic information, such as reaction enthalpies and activation energies.

While specific energy profiles for this compound are not documented in the searched literature, computational studies on related systems highlight the feasibility of such calculations. For example, the cohesive energy density of polymers has been estimated using theoretical models, showcasing the power of computational chemistry in determining energetic properties. cdnsciencepub.com

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) with reasonable accuracy. For Arsine, dimethyl(trifluoromethyl)-, one would expect characteristic signals for the methyl protons and carbons, and a distinct signal for the trifluoromethyl fluorine atoms. The predicted shifts would be sensitive to the electronic environment around the arsenic atom. While specific calculated values for this compound are not available, studies on other fluorinated compounds show that ¹⁹F NMR chemical shifts are heavily influenced by the substituents. capes.gov.br

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the stretching, bending, and rocking motions of the atoms. For Arsine, dimethyl(trifluoromethyl)-, one would expect to see characteristic vibrational modes for the C-H bonds of the methyl groups, the As-C bonds, and the C-F bonds of the trifluoromethyl group. The calculated frequencies can be compared with experimental IR spectra to aid in structural confirmation.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical, yet representative, predicted vibrational frequencies for Arsine, dimethyl(trifluoromethyl)-, based on known ranges for similar functional groups.

| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Description |

| C-H Stretch (asymmetric) | ~2980 | Asymmetric stretching of C-H bonds in methyl groups |

| C-H Stretch (symmetric) | ~2900 | Symmetric stretching of C-H bonds in methyl groups |

| C-F Stretch (asymmetric) | ~1150-1250 | Asymmetric stretching of C-F bonds in the trifluoromethyl group |

| C-F Stretch (symmetric) | ~1100-1150 | Symmetric stretching of C-F bonds in the trifluoromethyl group |

| As-C Stretch (CH₃) | ~550-600 | Stretching of the arsenic-carbon bond (methyl) |

| As-C Stretch (CF₃) | ~400-450 | Stretching of the arsenic-carbon bond (trifluoromethyl) |

This table is for illustrative purposes and does not represent experimentally verified data for Arsine, dimethyl(trifluoromethyl)-.

Insights into Fluorine's Electronic Influence on Arsenic

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.govmdpi.com This has a significant impact on the electronic properties of the arsenic atom in Arsine, dimethyl(trifluoromethyl)-.

The strong inductive effect of the -CF₃ group withdraws electron density from the arsenic atom. This makes the arsenic center more electrophilic (electron-poor) compared to trimethylarsine, (CH₃)₃As. This increased electrophilicity can influence the reactivity of the molecule, for example, by making the lone pair on the arsenic atom less available for donation to Lewis acids.

Computational methods such as Natural Bond Orbital (NBO) analysis can be used to quantify this electronic effect by calculating atomic charges and orbital populations. A hypothetical comparison of the calculated partial charge on the arsenic atom in trimethylarsine and Arsine, dimethyl(trifluoromethyl)- is presented below.

| Compound | Hypothetical Calculated Partial Charge on Arsenic |

| Trimethylarsine, (CH₃)₃As | Less positive |

| Arsine, dimethyl(trifluoromethyl)-, (CH₃)₂AsCF₃ | More positive |

This table illustrates the expected trend based on the electron-withdrawing nature of the -CF₃ group and is not based on published calculated values for these specific molecules.

Applications of Arsine, Dimethyl Trifluoromethyl in Chemical Synthesis and Materials Science

Role as a Ligand in Homogeneous Catalysis

Homogeneous catalysis often relies on the design of specialized ligands to control the activity and selectivity of a metal catalyst. The electronic properties of a ligand, such as its ability to donate or withdraw electron density from the metal center, and its steric bulk are critical design elements. The presence of a trifluoromethyl group in a ligand typically imparts strong electron-withdrawing characteristics.

Design of Organometallic Catalysts with Arsine, dimethyl(trifluoromethyl)-

A thorough search of scientific literature did not yield any specific examples or detailed research on the design and synthesis of organometallic catalysts featuring Arsine, dimethyl(trifluoromethyl)- as a ligand. While the synthesis and coordination chemistry of other fluorinated phosphine (B1218219) and arsine ligands have been explored, specific data for the coordination of Arsine, dimethyl(trifluoromethyl)- to catalytically active metals are not available.

Reactivity and Selectivity in Catalytic Transformations

There is no available research data detailing the reactivity and selectivity of any catalytic transformations employing organometallic catalysts with Arsine, dimethyl(trifluoromethyl)- as a ligand. Consequently, no information can be provided on its performance in specific catalytic reactions such as cross-coupling, hydrogenation, or hydroformylation.

Comparison with Other Phosphine and Arsine Ligands

Due to the absence of performance data for Arsine, dimethyl(trifluoromethyl)- in any catalytic system, a comparative analysis with other phosphine and arsine ligands is not possible. Such a comparison would require experimental data on its efficacy, stability, and the selectivity it imparts to a catalytic reaction, none of which is currently available in the literature.

Precursor for Advanced Materials Synthesis (Non-Property Specific)

Organometallic compounds are frequently used as single-source or multi-source precursors in the synthesis of advanced materials, particularly in vapor deposition techniques. The choice of precursor is dictated by its volatility, decomposition temperature, and the elemental composition required for the final material.

Application in Semiconductor Precursors (e.g., III-V materials)

No specific research or patents were found that describe the use of Arsine, dimethyl(trifluoromethyl)- as a precursor for the synthesis of semiconductor materials, including III-V compound semiconductors. The synthesis of III-V materials such as gallium arsenide (GaAs) typically involves precursors like trimethylgallium (B75665) (TMGa) and arsine (AsH₃). While alternative organoarsenic precursors are an area of research, the application of Arsine, dimethyl(trifluoromethyl)- for this purpose has not been reported.

Use in Chemical Vapor Deposition (CVD) Processes

There is no information available in the scientific literature regarding the use of Arsine, dimethyl(trifluoromethyl)- in any Chemical Vapor Deposition (CVD) or related techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of thin films or other advanced materials.

Building Block in Organic and Inorganic Synthesis

Organic building blocks are fundamental molecular units used in the modular assembly of more complex structures, such as metal-organic frameworks and pharmaceutical compounds. alfa-chemistry.comuschemfine.com Organoarsenic compounds, in general, can serve as such building blocks. alfa-chemistry.com The specific combination of substituents in Arsine, dimethyl(trifluoromethyl)- suggests it could be a valuable precursor for a range of novel chemical entities.

The reactivity of Arsine, dimethyl(trifluoromethyl)- is largely unexplored in the scientific literature. However, by analogy with other tertiary arsines, several derivatization pathways can be postulated. wikipedia.org Tertiary arsines are known to undergo oxidation, alkylation, and can act as ligands in coordination complexes. wikipedia.orgacs.org

The presence of the highly electronegative trifluoromethyl group is expected to significantly influence the reactivity of the arsenic center. vaia.comnih.gov This group exerts a strong electron-withdrawing inductive effect, which would render the arsenic atom less nucleophilic compared to trimethylarsine (B50810). vaia.comnih.gov

Hypothetical Derivatization Reactions:

| Reaction Type | Reactant | Potential Product | Expected Influence of Trifluoromethyl Group |

| Oxidation | O₂, H₂O₂, or HgO | Dimethyl(trifluoromethyl)arsine oxide | The electron-withdrawing CF₃ group would make the arsine more resistant to oxidation compared to trialkylarsines. |

| Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary arsonium (B1239301) salt, [ (CH₃)₃(CF₃)As ]⁺I⁻ | The reduced nucleophilicity of the arsenic center would likely require harsher reaction conditions for alkylation to occur. |

| Reaction with Halogens | Cl₂, Br₂ | Dihaloadduct, (CH₃)₂(CF₃)AsX₂ | This reaction is characteristic of tertiary arsines and would likely proceed readily. |

| Coordination to Metals | Metal halides (e.g., PdCl₂) | Metal-arsine complex, [PdCl₂((CH₃)₂(CF₃)As)₂] | The trifluoromethyl group would decrease the basicity of the arsine, affecting its coordination properties. wikipedia.org |

These hypothetical reactions highlight the potential of Arsine, dimethyl(trifluoromethyl)- to be converted into a variety of other organoarsenic compounds with potentially unique properties. The synthesis of such derivatives would be the first step toward exploring their utility in broader applications.

The ability of tertiary arsines to act as ligands for transition metals is well-established. wikipedia.org They are analogous to phosphine ligands and have been used in the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgacs.orgnih.gov Symmetrical organoarsenic(III) compounds like triphenylarsine (B46628) are common ligands in coordination chemistry. wikipedia.org

Arsine, dimethyl(trifluoromethyl)- could, in principle, be incorporated into more complex molecular structures through coordination with metal centers. The electronic asymmetry of this ligand, with its combination of methyl and trifluoromethyl groups, could lead to interesting packing effects and electronic properties in the resulting materials. The strong electron-withdrawing nature of the trifluoromethyl group would make it a poorer electron donor than trimethylarsine, which would, in turn, affect the stability and reactivity of the resulting metal complexes. nih.gov

The development of organoarsine-based MOFs is an emerging area of research, with the potential for applications in catalysis and gas storage. acs.orgacs.org The incorporation of a fluorinated ligand like Arsine, dimethyl(trifluoromethyl)- into a MOF structure could impart unique properties, such as altered pore environments and enhanced stability.

Stereoselective Synthesis Applications (Hypothetical)

Asymmetric catalysis, which relies on the use of chiral ligands to control the stereochemical outcome of a reaction, is a cornerstone of modern organic synthesis. nih.govresearchgate.net Chiral phosphine ligands are widely used in this context, and there is growing interest in the development of chiral arsine ligands for similar purposes. rsc.orgacs.organu.edu.auacs.orgacs.org

While Arsine, dimethyl(trifluoromethyl)- is not chiral, it serves as a conceptual starting point for the design of hypothetical chiral arsine ligands. If one of the methyl groups were to be replaced by a different organic substituent, the arsenic atom would become a stereocenter, leading to a chiral tertiary arsine. The synthesis of chiral arsines has been achieved through various methods, including the use of chiral auxiliaries and the resolution of racemic mixtures. rsc.orgacs.orgrsc.org

Hypothetical Chiral Analogue and its Potential Application:

A hypothetical chiral analogue, such as (Aryl)(Methyl)(Trifluoromethyl)arsine, could potentially be synthesized and evaluated as a ligand in asymmetric catalysis. The presence of the trifluoromethyl group would impart specific electronic properties to the metal center in a catalyst. mdpi.com The strong electron-withdrawing nature of the trifluoromethyl group could enhance the electrophilicity of the metal center, potentially leading to increased reactivity and altered selectivity in catalytic reactions. nih.gov

For example, in palladium-catalyzed asymmetric allylic alkylation, a well-studied reaction where chiral ligands are crucial, a chiral trifluoromethyl-containing arsine ligand could influence both the enantioselectivity and the regioselectivity of the reaction. acs.orgacs.org The unique electronic and steric profile of such a ligand might offer advantages over existing phosphine-based systems in certain transformations. However, it is important to note that this remains a purely hypothetical application, as the synthesis and catalytic activity of such a chiral arsine have not been reported.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

The synthesis of organoarsenic compounds has historically been hampered by the use of volatile and toxic precursors. nih.gov Future research should focus on developing safer and more efficient synthetic routes to Arsine, dimethyl(trifluoromethyl)-.

Key Research Objectives:

Development of Non-Volatile Precursors: Investigating the use of non-volatile arsenic sources, such as cyclooligoarsines, could provide a safer entry point to trifluoromethylated arsines. nih.gov This approach, known as nonvolatile intermediate transformation (NIT), has been successful in accessing other functional organoarsenic compounds. researchgate.net

Trifluoromethylation Strategies: Exploring various trifluoromethylation reagents is crucial. While classic methods exist, newer, milder copper-catalyzed cross-coupling reactions using reagents like TMSCF₃ (Ruppert-Prakash reagent) could be adapted for the synthesis of (CH₃)₂AsCF₃. organic-chemistry.org The reaction of a suitable dimethylarsenic precursor, such as dimethylarsine or a halodimethylarsine, with a trifluoromethyl source would be a primary focus.

Flow Chemistry Approaches: The use of flow chemistry could offer a safer means of handling potentially hazardous reagents and intermediates, allowing for precise control over reaction conditions and minimizing exposure.

Table 1: Potential Synthetic Precursors and Reagents

| Dimethylarsine Precursor | Trifluoromethylating Agent | Potential Catalyst/Conditions |

| (CH₃)₂AsH (Dimethylarsine) | CF₃I (Trifluoroiodomethane) | Photochemical or thermal initiation wikipedia.org |

| (CH₃)₂AsCl (Dimethylchloroarsine) | TMSCF₃ | Copper(I) salts organic-chemistry.org |

| (CH₃)₂As-Sn(n-Bu)₃ | Electrophilic CF₃ source | Palladium catalyst conicet.gov.ar |

Investigation of Undiscovered Reactivity Patterns

The electronic properties of the trifluoromethyl group are expected to render the arsenic center in (CH₃)₂AsCF₃ significantly more electrophilic compared to trimethylarsine (B50810). This opens the door to novel reactivity.

Future Research Areas:

Oxidative Addition Reactions: The reaction of (CH₃)₂AsCF₃ with various substrates could lead to stable As(V) species. Investigating its reactivity towards halogens, chalcogens, and other oxidizing agents would be of fundamental interest. The oxidative addition of arsenic halides to transition metals is a known process, and the reactivity of (CH₃)₂AsCF₃ in this context could be explored. rsc.orgresearchgate.net

Lewis Acidity and Coordination Chemistry: The electron-poor nature of the arsenic atom may allow it to act as a Lewis acid, forming adducts with various Lewis bases. A systematic study of its coordination chemistry with a range of donor ligands would be insightful.

Reaction with Nucleophiles: While the arsenic is electron-poor, the possibility of nucleophilic attack at the arsenic center, potentially leading to displacement of the trifluoromethyl or methyl groups, should be investigated under various conditions.

Development of New Catalytic Systems Utilizing Arsine, dimethyl(trifluoromethyl)-

Tertiary arsines have shown promise as ligands in transition metal catalysis, sometimes outperforming their phosphine (B1218219) analogues. conicet.gov.arrsc.org The unique electronic profile of (CH₃)₂AsCF₃ makes it a compelling candidate for a new class of electron-deficient ligands.

Potential Catalytic Applications:

Cross-Coupling Reactions: Electron-deficient phosphine and arsine ligands have been shown to be advantageous in certain palladium-catalyzed cross-coupling reactions, such as direct arylation and Stille coupling. rsc.orgacs.orgacs.org (CH₃)₂AsCF₃ could be a highly effective ligand in these transformations, potentially promoting reductive elimination and enhancing catalytic turnover.

Catalyst Stabilization: The strong σ-withdrawing effect of the CF₃ group could stabilize low-valent metal centers, which are key intermediates in many catalytic cycles. This is analogous to the use of fluorine-substituted phosphine ligands to create more stable and active catalysts. nih.gov

Asymmetric Catalysis: While (CH₃)₂AsCF₃ itself is achiral, it serves as a parent structure for the development of chiral analogues. The introduction of chirality, for instance by replacing the methyl groups with chiral substituents, could lead to new ligands for asymmetric catalysis.

Table 2: Comparison of Electronic Properties of Related Ligands

| Ligand | σ-Donating Ability | π-Accepting Ability | Potential Catalytic Advantage |

| P(CH₃)₃ | Strong | Weak | - |

| As(CH₃)₃ | Weaker than P(CH₃)₃ | Weak | - |

| P(CF₃)₃ | Very Weak | Strong | Stabilization of electron-rich metals |

| As(CH₃)₂(CF₃) (predicted) | Weak | Moderate | Electron-deficient, may accelerate reductive elimination |

Advanced Spectroscopic and Structural Characterization Challenges

Thorough characterization is paramount to understanding the properties and reactivity of (CH₃)₂AsCF₃. While standard techniques are applicable, the presence of both arsenic and trifluoromethyl groups presents specific challenges and opportunities.

Key Characterization Focuses:

¹⁹F NMR Spectroscopy: This will be a critical tool for characterizing the compound and its derivatives. The chemical shift and coupling constants (e.g., J(¹⁹F-¹³C) and potentially J(¹⁹F-⁷⁵As)) will provide valuable electronic and structural information.

⁷⁵As NMR Spectroscopy: Although challenging due to the quadrupolar nature of the ⁷⁵As nucleus, obtaining ⁷⁵As NMR data would provide direct insight into the electronic environment of the arsenic center.

X-ray Crystallography: Obtaining a single-crystal X-ray structure of (CH₃)₂AsCF₃ or its derivatives is a high-priority goal to definitively determine its molecular geometry and bonding parameters. This has been achieved for related trifluoromethyl arsines. mpg.de

Vibrational Spectroscopy (IR and Raman): The characteristic vibrational frequencies associated with the As-C and C-F bonds will be useful for identification and for studying its coordination to metal centers.

Synergistic Experimental and Computational Research Approaches

Given the challenges in synthesizing and handling organoarsenic compounds, a close integration of experimental and computational methods will be highly beneficial. nih.gov

Combined Approaches:

DFT Calculations for Structural and Electronic Properties: Density Functional Theory (DFT) can be used to predict the geometry, vibrational frequencies, and electronic structure of (CH₃)₂AsCF₃. This can guide synthetic efforts and help in the interpretation of spectroscopic data. nih.govmdpi.com

Modeling Reaction Mechanisms: Computational modeling can be employed to investigate the mechanisms of potential reactions, such as its role as a ligand in catalysis or its oxidative addition reactions. This can help to identify promising reaction pathways for experimental validation.

Predicting Spectroscopic Data: DFT methods have been successfully used to calculate NMR chemical shifts for organoarsenic compounds, which can aid in the analysis of experimental spectra. nih.gov

Potential for Emerging Applications in Advanced Chemical Technologies

While fundamental research is the primary focus, the unique properties of (CH₃)₂AsCF₃ suggest potential applications in several areas of advanced chemical technology.

Future Application Areas:

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Organometallic compounds are widely used as precursors for the deposition of thin films. harvard.edusigmaaldrich.comsigmaaldrich.com The volatility and defined decomposition pathway of (CH₃)₂AsCF₃ could make it a candidate as a precursor for depositing arsenic-containing thin films, which have applications in semiconductor devices. google.com

Fluorinated Materials: The incorporation of fluorine can impart unique properties to materials, such as thermal stability and hydrophobicity. numberanalytics.comacs.org (CH₃)₂AsCF₃ could serve as a building block for new fluorinated polymers or materials with novel electronic or physical properties.

Bio-organometallic Chemistry: While the toxicity of arsenic compounds is a major concern, some organoarsenicals have found applications in medicine. wikipedia.orgalfa-chemistry.com Understanding the fundamental chemistry of compounds like (CH₃)₂AsCF₃ is a prerequisite for any rational design of arsenic-containing molecules with specific biological activities.

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl(trifluoromethyl)arsine, and how can intermediates be stabilized?